N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
- N-[4-chloro-2-(3-methoxybenzoyl)phenyl]acetamide
Uniqueness
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H14ClN3O4S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C20H14ClN3O4S/c1-10-19(29-24-23-10)20(26)22-16-12-5-3-4-6-14(12)28-18(16)17(25)11-7-8-15(27-2)13(21)9-11/h3-9H,1-2H3,(H,22,26) |
InChI Key |
HLMRCHMDSDEMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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